ONO-0300302

Description

Propriétés

Formule moléculaire |

C29H35NO5 |

|---|---|

Poids moléculaire |

477.6 g/mol |

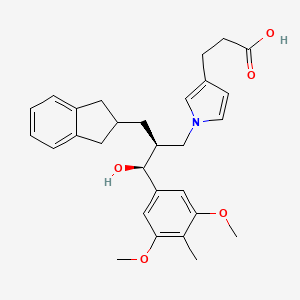

Nom IUPAC |

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1 |

Clé InChI |

USAXUWZJQPBEDO-ABYGYWHVSA-N |

SMILES isomérique |

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |

SMILES canonique |

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |

Origine du produit |

United States |

Foundational & Exploratory

ONO-0300302: A Deep Dive into the Mechanism of Action of a Slow, Tight-Binding LPA1 Receptor Antagonist

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of ONO-0300302, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of LPA1 receptor modulation.

Core Mechanism of Action: Slow, Tight-Binding Antagonism of LPA1

This compound is a novel small molecule that acts as a competitive antagonist at the LPA1 receptor. Its primary mechanism of action is characterized by a "slow, tight-binding" feature, which distinguishes it from conventional antagonists. This prolonged engagement with the LPA1 receptor results in a durable inhibitory effect on lysophosphatidic acid (LPA) induced signaling pathways.

In preclinical models, particularly those relevant to benign prostatic hyperplasia (BPH), this compound has been shown to effectively inhibit the LPA-induced contraction of the urethra. This action is believed to be the cornerstone of its therapeutic potential in reducing lower urinary tract symptoms associated with BPH. By blocking the LPA1 receptor, this compound prevents the downstream signaling cascade that leads to smooth muscle contraction, thereby reducing intraurethral pressure (IUP).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Value | Species/Cell Line | Notes |

| IC50 vs. LPA1 | 0.086 µM | Demonstrates high potency for the target receptor.[1] | |

| IC50 vs. LPA2 | 11.5 µM | Shows selectivity for LPA1 over LPA2.[1] | |

| IC50 vs. LPA3 | 2.8 µM | Shows selectivity for LPA1 over LPA3.[1] | |

| Kd | 0.34 nM | Dissociation constant, indicating high binding affinity. |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Route of Administration | Dose | Cmax | t1/2 | Clearance (Cl) |

| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - |

| Intravenous (i.v.) | 1 mg/kg | - | 7.0 hours | 20.5 mL/min/kg |

Data from a 2015 presentation at the American Chemical Society National Meeting.[1]

Table 3: In Vivo Efficacy

| Species | Dose (p.o.) | Effect | Duration |

| Rat | 3 mg/kg | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours[2][3] |

| Dog | 1 mg/kg | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours, with 30% inhibition at 24 hours |

Key Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)

This assay is a functional assessment of the antagonist activity of this compound at the LPA1 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.

-

Fluorescent Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for 1 hour to allow for dye uptake.

-

Compound Incubation: After washing, the cells are incubated with varying concentrations of this compound or vehicle control.

-

LPA Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Intracellular calcium levels are monitored in real-time as LPA is added to each well to stimulate the LPA1 receptor.

-

Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the LPA-induced calcium peak. IC50 values are calculated from the concentration-response curves.

Measurement of Tension in Isolated Rat Urethra ("Wash-out" Experiment)

This ex vivo experiment is crucial for demonstrating the "slow, tight-binding" characteristic of this compound.

-

Tissue Preparation: The urethra is isolated from male rats and mounted in a Magnus apparatus containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Baseline Contraction: A baseline tension is established, and the tissue is stimulated with LPA to induce a contractile response, which is recorded.

-

Antagonist Treatment: The tissue is treated with this compound for a defined period.

-

LPA Challenge: The tissue is again challenged with LPA in the presence of this compound to measure the inhibitory effect on contraction.

-

Wash-out Procedure: The tissue is subjected to a series of washes with fresh physiological salt solution to remove the unbound antagonist.

-

Post-Washout LPA Challenge: After the washout, the tissue is re-challenged with LPA. The persistence of the inhibitory effect, despite the washout, indicates a slow dissociation rate from the receptor, confirming the "slow, tight-binding" nature of this compound.

Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.

-

Radioligand Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [3H]-ONO-0300302) in a binding buffer.

-

Competition Binding: To determine the binding affinity (Ki), competition experiments are performed where the membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The binding data is analyzed using non-linear regression to determine the Kd (dissociation constant) and Ki (inhibitory constant).

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflow for its characterization.

Caption: Signaling pathway of LPA1 receptor activation and inhibition by this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a novel, orally active, and highly potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has demonstrated significant potential in preclinical models for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis (IPF). Its unique mechanism of action, characterized by a slow, tight-binding inhibition of the LPA1 receptor, results in a prolonged pharmacodynamic effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to LPA1 Receptor and this compound

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA1 receptor is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for several diseases.

This compound is a selective LPA1 receptor antagonist that has been shown to be effective in animal models of BPH and IPF.[2][3] A key feature of this compound is its slow, tight-binding kinetics to the LPA1 receptor, which contributes to its sustained in vivo efficacy.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H35NO5 | [4] |

| Molecular Weight | 477.59 g/mol | [4] |

| CAS Number | 856689-51-5 | [4] |

| Chemical Name | 4-(4-(1-(2,3-dihydro-1H-inden-5-yl)-1-hydroxy-3-(4-methyl-3,5-dimethoxyphenyl)propyl)-1H-pyrrol-3-yl)butanoic acid | Ono Pharmaceutical |

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective antagonist of the LPA1 receptor. Its mechanism is characterized by a "slow tight-binding" nature, where the compound binds firmly to the receptor, leading to a prolonged duration of action that is not solely dependent on its pharmacokinetic profile.[2]

The LPA1 receptor, upon activation by LPA, couples to several heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[5] This coupling initiates a cascade of downstream signaling events that ultimately lead to various cellular responses. This compound competitively blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling pathways.

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Activity

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (LPA1) | 0.086 µM | Recombinant human LPA1 | [6] |

| IC50 (LPA2) | 11.5 µM | Recombinant human LPA2 | [6] |

| IC50 (LPA3) | 2.8 µM | Recombinant human LPA3 | [6] |

| Kd | 0.34 nM (at 37°C, 2h) | CHO cells expressing LPA1 | [2] |

In Vivo Pharmacokinetics in Rats

| Route | Dose | Cmax | t1/2 | Clearance (Cl) | Reference |

| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [6] |

| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [6] |

In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of benign prostatic hyperplasia (BPH) by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[2]

| Animal Model | Dose (p.o.) | Effect | Reference |

| Rat IUP Model | 3 mg/kg | Significant inhibition of LPA-induced IUP increase for over 12 hours | [2] |

| Dog IUP Model | 1 mg/kg | Significant inhibition of LPA-induced IUP increase for over 12 hours | [2] |

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.

Materials:

-

CHO cells stably expressing the human LPA1 receptor

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

LPA (agonist)

-

This compound or other test compounds

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Seed LPA1-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

Add the test compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Add a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader.

-

Calculate the inhibition of the LPA-induced calcium response for each concentration of the test compound and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the LPA1 receptor using a radiolabeled ligand.

Materials:

-

Membranes prepared from cells expressing the LPA1 receptor

-

[3H]-ONO-0300302 or another suitable radioligand

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

This compound or other non-labeled test compounds

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]-ONO-0300302 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

LPA-Induced Intraurethral Pressure (IUP) Model in Rats

This in vivo model assesses the functional antagonism of the LPA1 receptor in the lower urinary tract.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Anesthesia (e.g., urethane)

-

Pressure transducer catheter

-

Infusion pump

-

LPA

-

This compound or other test compounds

Procedure:

-

Anesthetize the rats.

-

Insert a pressure transducer catheter into the urethra to measure IUP.

-

Administer this compound or vehicle orally or intravenously at a predetermined time before the LPA challenge.

-

Infuse a solution of LPA intravenously to induce an increase in IUP.

-

Record the IUP continuously.

-

Quantify the inhibitory effect of the test compound on the LPA-induced IUP increase.

Potential Therapeutic Applications

The potent and selective LPA1 receptor antagonism of this compound suggests its therapeutic potential in a range of diseases:

-

Benign Prostatic Hyperplasia (BPH): By blocking LPA1-mediated smooth muscle contraction in the prostate and urethra, this compound may alleviate lower urinary tract symptoms associated with BPH.[2]

-

Idiopathic Pulmonary Fibrosis (IPF): LPA1 is a key mediator of fibroblast recruitment and activation, which are central to the pathogenesis of IPF. Antagonism of LPA1 with this compound could therefore have anti-fibrotic effects.[1]

-

Other Fibrotic Diseases: The role of LPA1 in fibrosis extends to other organs, suggesting potential applications in liver and kidney fibrosis.

Summary and Future Directions

This compound is a promising LPA1 receptor antagonist with a unique slow, tight-binding mechanism of action that translates into sustained in vivo efficacy. Preclinical data strongly support its development for the treatment of BPH and IPF. Further clinical investigation is warranted to establish the safety and efficacy of this compound in these and other potential indications. The detailed experimental protocols provided in this guide will be valuable for researchers working on the characterization of LPA1 antagonists and the investigation of LPA1 biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. | BioWorld [bioworld.com]

ONO-0300302: A Technical Overview of a Potent and Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Ono Pharmaceutical, this small molecule has demonstrated a unique "slow tight binding" characteristic to the LPA1 receptor, leading to a prolonged duration of action in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| Mechanism of Action | Lysophosphatidic acid receptor 1 (LPA1) antagonist[1][5] |

| Chemical Formula | C29H35NO5[1] |

| Molecular Weight | 477.59 g/mol [1] |

| CAS Number | 856689-51-5[1] |

| Indication (Potential) | Benign Prostatic Hyperplasia (BPH)[3][4][5] |

In Vitro Pharmacology

Receptor Binding and Affinity

This compound exhibits high affinity and selectivity for the human LPA1 receptor. A key feature of its interaction with the receptor is its slow tight binding nature, where the binding affinity increases over time.[1][2]

| Parameter | Value | Species | Assay Conditions |

| IC50 (LPA1) | 0.16 nM[5][6] | - | - |

| IC50 (LPA1) | 0.086 µM[1][7] | - | - |

| IC50 (LPA2) | 11.5 µM[7] | - | - |

| IC50 (LPA3) | 2.8 µM[7] | - | - |

| Kd | 0.34 nM[1][2] | - | 37 °C, 2 h incubation |

Mechanism of Action: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. Activation of LPA1 can lead to various cellular responses, including cell proliferation, migration, and smooth muscle contraction. In the context of benign prostatic hyperplasia (BPH), LPA-induced signaling is thought to contribute to the increased urethral pressure.

This compound acts as a competitive antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting its downstream signaling pathways. This mechanism is central to its therapeutic potential in conditions like BPH.

In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated efficacy in animal models of BPH by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[3][4][5] Despite having a high intravenous clearance, its slow tight binding characteristic is believed to contribute to its long duration of action.[3][4]

Pharmacokinetic Parameters in Rats

| Parameter | Value | Dosing |

| Cmax | 233 ng/mL | 3 mg/kg, p.o.[7] |

| t1/2 | 6.3 hours | 3 mg/kg, p.o.[7] |

| Cl | 20.5 mL/min/kg | 1 mg/kg, i.v.[7] |

| t1/2 | 7 hours | 1 mg/kg, i.v.[7] |

In Vivo Efficacy

| Species | Dose | Effect | Duration |

| Rat | 3 mg/kg, p.o. | Significantly inhibited LPA-induced IUP increase[3][5] | Over 12 hours[3][5] |

| Dog | 1 mg/kg, p.o. | Significantly inhibited LPA-induced IUP increase[3][5] | Over 12 hours[3][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of this compound.

LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)

This assay is used to determine the potency of this compound in inhibiting LPA-induced signaling.

Protocol:

-

Cell Culture: Cells stably expressing the LPA1 receptor are cultured in appropriate media and seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.

-

LPA Stimulation: Lysophosphatidic acid (LPA) is added to the wells to a final concentration known to elicit a robust response (e.g., 100 nM).

-

Fluorescence Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: The inhibition of the LPA-induced calcium response by this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

[³H]-ONO-0300302 Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.

-

Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled [³H]-ONO-0300302 and varying concentrations of unlabeled this compound (for competition binding) in a suitable buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The dissociation constant (Kd) or the inhibitory constant (Ki) is determined by analyzing the competition binding data.

Rat Intraurethral Pressure (IUP) Model

This in vivo model is used to assess the efficacy of this compound in a functional setting relevant to BPH.

Protocol:

-

Animal Preparation: Male rats are anesthetized.

-

Catheterization: A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure intraurethral pressure (IUP).

-

Compound Administration: this compound or a vehicle control is administered orally (p.o.) or intravenously (i.v.).

-

LPA Challenge: After a predetermined time following compound administration, LPA is administered to induce a rise in IUP.

-

IUP Measurement: The IUP is continuously monitored and recorded.

-

Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound is calculated.

Summary and Future Directions

This compound is a highly potent and selective LPA1 receptor antagonist with a unique slow tight binding characteristic that confers a long duration of action. Its efficacy in preclinical models of benign prostatic hyperplasia highlights its potential as a novel therapeutic agent for this condition. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in BPH and other LPA1-mediated diseases.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. | BioWorld [bioworld.com]

ONO-0300302: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ONO-0300302, a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist. It details the discovery, mechanism of action, and preclinical development of this compound for the potential treatment of benign prostatic hyperplasia (BPH). This whitepaper includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

Benign prostatic hyperplasia is a common condition in aging men, characterized by non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Lysophosphatidic acid (LPA) signaling through its G protein-coupled receptors, particularly LPA1, has been implicated in the pathophysiology of various diseases, including fibrosis and smooth muscle contraction. The development of LPA1 receptor antagonists represents a promising therapeutic strategy for conditions such as BPH. This compound emerged from a lead optimization program as a novel, slow tight-binding LPA1 antagonist with significant in vivo efficacy.

Discovery and Development

The discovery of this compound was the result of a targeted lead optimization campaign starting from the lead compound ONO-7300243.[1] A key strategy employed was scaffold hopping, where the amide group of the lead compound was replaced with a secondary alcohol.[1][2] This modification was crucial in conferring a "slow tight-binding" characteristic to the subsequent series of compounds. Further structural modifications, including the substitution of two phenyl groups with a pyrrole (B145914) and an indane moiety, led to the identification of this compound (also referred to as compound 19 in some literature) as the optimized candidate.[1][2] This compound demonstrated a significant and long-lasting inhibitory effect on LPA-induced intraurethral pressure (IUP) increases in preclinical models.[1]

Mechanism of Action

This compound is a selective antagonist of the LPA1 receptor. Its primary mechanism of action is to block the binding of LPA to the LPA1 receptor, thereby inhibiting downstream signaling cascades that lead to smooth muscle contraction and other cellular responses. A distinguishing feature of this compound is its slow tight-binding kinetics.[1] This property, demonstrated by the persistent inhibitory effects observed in wash-out experiments with its precursors, is believed to contribute to its prolonged duration of action in vivo, despite having a high intravenous clearance.[1]

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling of multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways ultimately regulate a variety of cellular processes. The diagram below illustrates the major signaling pathways downstream of LPA1 receptor activation.

Quantitative Data

A summary of the key in vitro and in vivo quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor/System | Reference |

| IC50 | 0.086 µM | Human LPA1 Receptor | [3] |

| 11.5 µM | Human LPA2 Receptor | [3] | |

| 2.8 µM | Human LPA3 Receptor | [3] | |

| Kd | 0.34 nM | Human LPA1 Receptor | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose | Cmax | t1/2 | Clearance (Cl) | Reference |

| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | - | [3] |

| Intravenous (i.v.) | 1 mg/kg | - | 7 hours | 20.5 mL/min/kg | [3] |

Table 3: In Vivo Efficacy of this compound

| Species | Dose (p.o.) | Effect | Duration | Reference |

| Rat | 3 mg/kg | Significant inhibition of LPA-induced IUP increase | > 12 hours | [1][2] |

| Dog | 1 mg/kg | Significant inhibition of LPA-induced IUP increase | > 12 hours | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.

Protocol:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye Fura-2 AM for 1 hour at 37°C.

-

Washing: The cells are washed with an assay buffer to remove excess dye.

-

Compound Addition: this compound or a vehicle control (DMSO) is added to the wells and pre-incubated.

-

LPA Stimulation: Lysophosphatidic acid is added to the wells to stimulate the LPA1 receptor.

-

Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity using a fluorescence drug screening system.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the antagonist to the control. IC50 values are determined using non-linear regression analysis.

[3H]-ONO-0300302 Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Protocol:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human LPA1 receptor are prepared.

-

Assay Setup: In a 96-well plate, [3H]-ONO-0300302 (radioligand) and unlabeled this compound (for competition binding) or other test compounds are added in an assay buffer.

-

Incubation: The LPA1 membrane suspension is added, and the plate is incubated at 37°C for 2 hours to allow binding to reach equilibrium.[1]

-

Filtration: The reaction mixture is filtered through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The dissociation constant (Kd) and inhibitor binding constants (Ki) are determined by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola).[1]

Measurement of Intraurethral Pressure (IUP) in Rats

This in vivo assay assesses the functional effect of this compound on LPA-induced smooth muscle contraction in the urethra.

Protocol:

-

Animal Preparation: A rat is anesthetized, and a catheter connected to a pressure transducer is inserted into the urethra to measure IUP.

-

Compound Administration: this compound or a vehicle control is administered orally or intravenously.

-

LPA Challenge: After a predetermined time following compound administration, LPA is injected intravenously to induce an increase in IUP.

-

IUP Measurement: The IUP is continuously monitored and recorded before and after the LPA challenge.

-

Data Analysis: The peak increase in IUP following the LPA injection is measured. The percentage of inhibition of the LPA-induced IUP increase by this compound is calculated by comparing the response to that in vehicle-treated animals.

Conclusion

This compound is a novel, potent, and orally active LPA1 receptor antagonist with a unique slow tight-binding mechanism of action. Preclinical studies have demonstrated its efficacy in inhibiting LPA-induced urethral smooth muscle contraction, suggesting its potential as a therapeutic agent for benign prostatic hyperplasia. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of LPA1 antagonists and their potential clinical applications.

References

- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

An In-Depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ONO-0300302, a novel, slow, tight-binding antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this compound has been investigated for its therapeutic potential, particularly in the treatment of benign prostatic hyperplasia (BPH).[1][2] This guide details its chemical structure, pharmacological properties, mechanism of action, and the experimental protocols used in its characterization.

Core Chemical and Physical Properties

This compound, also referred to as compound 19 in some literature, is a complex small molecule with a distinct chemical architecture optimized for high-affinity binding to the LPA1 receptor.[2][3][4]

| Identifier | Value |

| IUPAC Name | 3-(1-((2S,3S)-2-((2,3-dihydro-1H-inden-2-yl)methyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl)-1H-pyrrol-3-yl)propanoic acid[5] |

| CAS Number | 856689-51-5[5][6] |

| Molecular Formula | C29H35NO5[5][6] |

| Molecular Weight | 477.60 g/mol [5][6] |

| Elemental Analysis | C, 72.93%; H, 7.39%; N, 2.93%; O, 16.75%[5] |

Pharmacological Profile

This compound is characterized by its potent and selective antagonism of the LPA1 receptor, a G-protein coupled receptor (GPCR).[3][7] A key feature of its interaction with the receptor is its "slow tight binding" nature, which is believed to contribute to its long duration of action in vivo.[2][3][5][7][8]

Binding Affinity and Potency

The compound's affinity for LPA receptors has been quantified through various assays, revealing high potency for LPA1.

| Parameter | Value | Assay Condition |

| IC50 (LPA1) | 0.16 nM[5][6][9] | Not specified |

| IC50 (LPA1) | 0.086 µM (86 nM)[1] | Not specified |

| IC50 (LPA2) | 11.5 µM[1] | Not specified |

| IC50 (LPA3) | 2.8 µM[1] | Not specified |

| Kd | 0.34 nM[3] | [3H]-ONO-0300302 binding assay; 37°C, 2-hour incubation[3] |

| Ki | Good correlation with in vivo ID50 (R² = 0.68)[3] | Measured at 37°C for 2 hours using 1 nM [3H]-ONO-0300302[3] |

Note: A discrepancy exists in the reported IC50 values for LPA1, which may be attributable to different assay conditions.

Pharmacokinetic Properties (Rat Model)

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Dose & Route | Value |

| Cmax | 3 mg/kg, p.o. | 233 ng/mL[1] |

| t1/2 | 3 mg/kg, p.o. | 6.3 hours[1] |

| Clearance (Cl) | 1 mg/kg, i.v. | 20.5 mL/min/kg[1] |

| t1/2 | 1 mg/kg, i.v. | 7.0 hours[1] |

| Metabolic Stability | Rat Microsomes | Moderate[3] |

| Metabolic Stability | Human Microsomes | Good[3] |

In Vivo Efficacy

The primary measure of this compound's efficacy in preclinical models is its ability to inhibit the lysophosphatidic acid (LPA)-induced increase in intraurethral pressure (IUP), a key factor in BPH pathophysiology.[3][4]

| Species | Dose & Route | Efficacy and Duration |

| Rat | 3 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9] |

| Dog | 1 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9] At 24 hours, 30% inhibition was still observed.[3][4] |

Mechanism of Action and Signaling Pathway

This compound functions by competitively blocking the binding of LPA to the LPA1 receptor. This prevents the activation of downstream signaling cascades typically initiated by LPA, such as G-protein activation and subsequent mobilization of intracellular calcium, which contribute to smooth muscle contraction in the urethra.[3][10]

Caption: LPA1 signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo assays. The methodologies are summarized below based on published literature.[3][10]

LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)

This assay quantifies the ability of this compound to inhibit LPA-induced signaling.

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.[10]

-

Procedure:

-

CHO-hLPA1 cells are seeded into 96-well plates and cultured for 2 days.

-

Cells are loaded with Fura2-AM (a calcium indicator) in a buffer containing probenecid (B1678239) for 1 hour.

-

After washing, cells are pre-treated with varying concentrations of this compound (or vehicle control).

-

Intracellular Ca²⁺ concentration is monitored using a fluorescence drug screening system (e.g., FDSS-2000).[10]

-

LPA (at a final concentration of 100 nM) is added to stimulate the cells.[10]

-

The antagonist's inhibition rate is calculated from the peak fluorescence ratio (ϕ340/ϕ380) compared to the control.[10]

-

IC50 values are determined via non-linear regression analysis.[10]

-

Radioligand Membrane Binding Assay

This assay directly measures the affinity of the compound for the LPA1 receptor.

-

Radioligand: [3H]-ONO-0300302.[3]

-

Procedure:

-

Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.[3][10]

-

Membranes are incubated with the radioligand ([3H]-ONO-0300302) at varying concentrations. For competition assays, a fixed concentration of radioligand is used with varying concentrations of unlabeled this compound or other test compounds.

-

Incubations are carried out at 37°C for a set duration (e.g., 2 hours) to reach equilibrium.[3]

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Dissociation constants (Kd) and inhibition constants (Ki) are calculated by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola, Cheng-Prusoff equation).[3]

-

Isolated Rat Urethra Contraction Assay (Magnus Apparatus)

This ex vivo assay assesses the functional antagonism of this compound on smooth muscle tissue.

-

Tissue: Urethras isolated from rats.[3]

-

Apparatus: Magnus apparatus.[3]

-

Procedure:

-

Isolated rat urethral tissues are mounted in an organ bath containing a physiological salt solution.

-

The tissue is allowed to equilibrate, and baseline tension is recorded.

-

LPA is added to the bath to induce contraction, which is measured by a force transducer.

-

To test the antagonist, the tissue is pre-incubated with this compound before adding LPA, and the inhibition of the contractile response is measured.

-

"Wash-out" experiments, where the tissue is repeatedly rinsed to remove the compound, are performed to assess the binding characteristics (e.g., tight binding).[2][3][7]

-

In Vivo Intraurethral Pressure (IUP) Model

This in vivo model evaluates the compound's efficacy in a living organism, which is more representative of its potential clinical effect.

Caption: Workflow for the in vivo intraurethral pressure (IUP) model.

-

Animal Models: Conscious rats or dogs.[3]

-

Procedure:

-

The test compound (this compound) or vehicle is administered orally (p.o.) at a specified dose.[3]

-

After a prescribed time interval (e.g., 1, 3, 6, 12, 24 hours), the animal is prepared for IUP measurement.[3] Rats may be lightly anesthetized, while dogs can be tested while conscious.[3]

-

LPA (e.g., 300 µg/kg) is injected intravenously to induce an increase in IUP.[3]

-

The change in IUP is measured using a pressure transducer.

-

The percentage inhibition of the LPA-induced IUP increase is calculated by comparing the response in drug-treated animals to that in vehicle-treated animals.

-

Conclusion

This compound is a highly potent and selective LPA1 antagonist with a unique slow, tight-binding kinetic profile.[2][3][7] This characteristic likely underlies its sustained in vivo efficacy in animal models of benign prostatic hyperplasia, where it effectively reduces LPA-induced intraurethral pressure.[3][4] The detailed experimental protocols and established signaling pathway provide a solid foundation for further research and development of LPA1-targeted therapies for BPH and other LPA-mediated diseases.[4]

References

- 1. | BioWorld [bioworld.com]

- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 9. amsbio.com [amsbio.com]

- 10. pubs.acs.org [pubs.acs.org]

ONO-0300302: A Comprehensive Technical Profile of a Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of ONO-0300302, a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). The document details the compound's binding affinity and functional activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates. This compound has been identified as a "slow tight binding" inhibitor, a characteristic that contributes to its prolonged in vivo efficacy.[1][2]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against multiple lysophosphatidic acid (LPA) receptor subtypes. The data consistently demonstrates a high degree of selectivity for the LPA1 receptor.

| Target | Parameter | Value | Notes |

| LPA1 Receptor | IC50 | 0.086 µM (86 nM) | Functional antagonism in a calcium mobilization assay.[3][4] |

| IC50 | 0.16 nM | Determined with a long incubation time, reflecting its slow tight binding nature.[5][6][7] | |

| Kd | 0.34 nM | Dissociation constant determined by radioligand binding assay at 37°C after 2 hours.[4] | |

| LPA2 Receptor | IC50 | 11.5 µM | Demonstrates significantly lower potency compared to LPA1.[3] |

| LPA3 Receptor | IC50 | 2.8 µM | Exhibits moderate potency, but is still substantially less active than against LPA1.[3] |

Mechanism of Action: LPA1 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), and blocking the downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor is known to couple with multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of diverse cellular responses. By inhibiting these pathways, this compound can mitigate LPA-driven pathophysiology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the selectivity and mechanism of action of this compound.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LPA.

-

Cell Line: CHO or HEK293 cells stably expressing the human LPA1 receptor.

-

Reagents:

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127 to facilitate dye loading.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Lysophosphatidic acid (LPA), final concentration of 100 nM.

-

Antagonist: this compound at various concentrations.

-

-

Procedure:

-

Cells are seeded in black-walled, clear-bottom 96- or 384-well microplates and cultured to confluence.

-

The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

-

Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified incubation time.

-

The plate is placed in a fluorescence drug screening system (e.g., FDSS-2000, Hamamatsu Photonics).

-

LPA is added to the cells to stimulate the LPA1 receptor.

-

Intracellular Ca2+ concentration is monitored by measuring the ratio of fluorescence intensities (e.g., at 500 nm with excitation at 340/380 nm).

-

The inhibition rate (%) is calculated by comparing the peak fluorescence ratio in compound-treated wells to that of the control (DMSO-treated) wells. IC50 values are then determined from the dose-response curve.

-

Radioligand Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor using a radiolabeled version of the compound.

-

Materials:

-

Membrane fractions from CHO cells expressing the LPA1 receptor.

-

Radioligand: [3H]-ONO-0300302.

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled LPA1 antagonist.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [3H]-ONO-0300302 (e.g., 1 nM) and varying concentrations of non-labeled this compound (for saturation binding to determine Kd) or other competing ligands (to determine Ki).

-

The incubation is carried out at a specified temperature (e.g., 37°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.[4]

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding (measured in the presence of excess non-labeled antagonist) from total binding.

-

Dissociation constants (Kd) and inhibitory constants (Ki) are calculated by non-linear regression analysis of the binding data.

-

Isolated Tissue Contraction Assay (Magnus Apparatus)

This ex vivo assay assesses the functional antagonism of this compound in a physiologically relevant tissue. The compound's ability to inhibit LPA-induced contraction of rat urethra is measured.[1]

-

Tissue Preparation:

-

Male rats are euthanized, and the urethras are carefully isolated.

-

The tissue is mounted in an organ bath (Magnus apparatus) containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to LPA is established to determine a submaximal effective concentration.

-

The tissue is then incubated with this compound or vehicle for a defined period.

-

LPA is re-applied, and the contractile response is recorded using an isometric force transducer.

-

The inhibitory effect of this compound is quantified by the reduction in the LPA-induced contraction.

-

-

Wash-out Experiment: To demonstrate the "slow tight binding" characteristic, after incubation with this compound and measurement of inhibition, the tissue is subjected to repeated washes with fresh buffer to remove the unbound compound. The persistence of the inhibitory effect after washing indicates a slow dissociation rate from the receptor.[1][2]

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPAR1 - Wikipedia [en.wikipedia.org]

ONO-0300302: A Novel LPA1 Antagonist for Benign Prostatic Hyperplasia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological therapies, primarily α1-adrenoceptor antagonists and 5α-reductase inhibitors, offer symptomatic relief but are associated with limitations and side effects. ONO-0300302 is a novel, orally active, and potent lysophosphatidic acid receptor 1 (LPA1) antagonist that has shown promise in preclinical models of BPH. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. In the absence of clinical trial data, a hypothetical Phase II clinical trial design is proposed based on established protocols for BPH therapeutics.

Introduction to Benign Prostatic Hyperplasia and the LPA1 Receptor Target

Benign prostatic hyperplasia is a non-malignant enlargement of the prostate gland. The pathophysiology of BPH-associated LUTS is multifactorial, involving both a static component related to the increased prostate size and a dynamic component due to increased smooth muscle tone in the prostate and bladder neck. While α1-adrenoceptor antagonists target this dynamic component, they can be associated with cardiovascular side effects such as postural hypotension.[1]

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including the LPA1 receptor. The LPA1 receptor is implicated in smooth muscle contraction.[1][2][3] LPA has been shown to induce contraction of the rat urethra, suggesting that antagonism of the LPA1 receptor could be a novel therapeutic strategy for BPH by reducing urethral smooth muscle tone without the cardiovascular side effects associated with α1-blockers.[1] this compound was developed as a potent and selective LPA1 antagonist for the potential treatment of BPH.[1][4]

Mechanism of Action of this compound

This compound is a slow, tight-binding antagonist of the LPA1 receptor.[1][4][5] Its mechanism of action in the context of BPH is centered on the relaxation of prostatic and urethral smooth muscle. LPA, through the activation of the Gq and G12/13 pathways, is believed to mediate smooth muscle contraction. By competitively and potently inhibiting the LPA1 receptor, this compound blocks these downstream signaling cascades, leading to a reduction in smooth muscle tone and, consequently, a decrease in intraurethral pressure (IUP).[1] This targeted action on the lower urinary tract offers the potential for improved symptomatic relief in BPH patients with a reduced risk of systemic side effects.

Signaling Pathway of LPA1 Receptor in Prostatic Smooth Muscle

Caption: LPA1 receptor signaling cascade in smooth muscle cells leading to contraction.

Preclinical Data

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Receptor Antagonist Activity

| Compound | Target | IC50 (nM) |

| This compound | LPA1 | 0.16 |

Data from BioHippo and MedKoo Biosciences.[2][5]

Table 2: In Vivo Efficacy in Animal Models

| Species | Dose | Route of Administration | Effect | Duration of Action |

| Rat | 3 mg/kg | Oral (p.o.) | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours |

| Dog | 1 mg/kg | Oral (p.o.) | Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP) | > 12 hours |

Data from multiple sources.[1][2][4][5]

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Value | Dose and Route |

| Cmax | 233 ng/mL | 3 mg/kg p.o. |

| t1/2 | 6.3 hours | 3 mg/kg p.o. |

| Clearance (Cl) | 20.5 mL/min/kg | 1 mg/kg i.v. |

| t1/2 | 7 hours | 1 mg/kg i.v. |

Data from BioWorld.[3]

Experimental Protocols

In Vitro LPA1 Receptor Antagonism Assay

The inhibitory activity of this compound on the LPA1 receptor was likely determined using a competitive binding assay or a functional assay measuring a downstream signaling event (e.g., calcium mobilization or GTPγS binding) in a cell line recombinantly expressing the human LPA1 receptor.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) stably transfected with the human LPA1 receptor.

-

Ligand: A radiolabeled or fluorescently labeled LPA analog.

-

Assay Principle (Competitive Binding): Cells or cell membranes expressing the LPA1 receptor are incubated with the labeled ligand in the presence of increasing concentrations of this compound. The amount of bound labeled ligand is then measured. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value.

-

Data Analysis: The data are typically fitted to a sigmoidal dose-response curve to calculate the IC50.

In Vivo Intraurethral Pressure (IUP) Measurement in Rats and Dogs

The in vivo efficacy of this compound was assessed by its ability to inhibit the LPA-induced increase in intraurethral pressure (IUP) in anesthetized rats and dogs.[1]

-

Animal Models: Male Sprague-Dawley rats and male beagle dogs are commonly used for these types of studies.

-

Anesthesia: Animals are anesthetized to allow for surgical procedures and to prevent movement during IUP measurements.

-

Surgical Preparation: A catheter connected to a pressure transducer is inserted into the urethra to measure IUP. A route for drug administration (oral gavage for p.o., intravenous catheter for i.v.) is established.

-

Experimental Procedure:

-

A baseline IUP is recorded.

-

LPA is administered to induce an increase in IUP.

-

This compound or vehicle is administered orally at specified doses.

-

LPA is administered again at various time points after this compound administration, and the IUP is recorded.

-

-

Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound compared to the vehicle control is calculated at each time point.

Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of this compound were determined in rats after oral and intravenous administration.[3]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Oral (p.o.): this compound is administered by oral gavage.

-

Intravenous (i.v.): this compound is administered via a cannula inserted into a vein (e.g., jugular or tail vein).

-

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and clearance (Cl) are calculated using non-compartmental analysis of the plasma concentration-time data.

Preclinical Experimental Workflow for this compound

Caption: Preclinical evaluation workflow for this compound.

Hypothetical Phase II Clinical Trial Design for this compound in BPH

As there is no publicly available clinical trial data for this compound, this section outlines a hypothetical Phase II clinical trial design based on standard methodologies for evaluating new drugs for BPH.

Study Title

A Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Men with Lower Urinary Tract Symptoms Secondary to Benign Prostatic Hyperplasia.

Study Objectives

-

Primary Objective: To evaluate the efficacy of different doses of this compound compared to placebo in improving lower urinary tract symptoms (LUTS) in men with BPH, as measured by the change from baseline in the International Prostate Symptom Score (IPSS).

-

Secondary Objectives:

-

To evaluate the effect of this compound on peak urinary flow rate (Qmax).

-

To assess the safety and tolerability of this compound.

-

To evaluate the effect of this compound on prostate volume.

-

To assess the impact of this compound on quality of life (QoL).

-

Study Design

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

-

Duration: 12-week treatment period with a follow-up visit at 16 weeks.

-

Patient Population: Men aged 50 years or older with a clinical diagnosis of BPH.

Inclusion and Exclusion Criteria

Inclusion Criteria:

-

Male, age ≥ 50 years.

-

Clinical diagnosis of BPH.

-

International Prostate Symptom Score (IPSS) ≥ 13.

-

Peak urinary flow rate (Qmax) between 5 and 15 mL/s with a voided volume of ≥ 125 mL.

-

Prostate volume ≥ 30 mL as measured by transrectal ultrasound (TRUS).

Exclusion Criteria:

-

History of prostate cancer or a prostate-specific antigen (PSA) level > 10 ng/mL (or > 4 ng/mL without a negative prostate biopsy).

-

Previous prostate surgery.

-

Active urinary tract infection or history of recurrent UTIs.

-

Neurogenic bladder.

-

Use of other medications for BPH within the specified washout period.

-

Clinically significant cardiovascular, hepatic, or renal disease.

Interventions

-

Treatment Arms:

-

This compound (Low Dose, e.g., X mg) once daily.

-

This compound (Medium Dose, e.g., Y mg) once daily.

-

This compound (High Dose, e.g., Z mg) once daily.

-

Placebo once daily.

-

-

Randomization: Patients will be randomized in a 1:1:1:1 ratio to one of the four treatment arms.

Outcome Measures

-

Primary Efficacy Endpoint: Change from baseline in total IPSS at Week 12.

-

Secondary Efficacy Endpoints:

-

Change from baseline in Qmax at Week 12.

-

Change from baseline in prostate volume at Week 12.

-

Change from baseline in the BPH Impact Index (BII) or a similar quality of life questionnaire at Week 12.

-

Proportion of patients with a ≥ 25% improvement in IPSS from baseline at Week 12.

-

-

Safety Endpoints:

-

Incidence and severity of adverse events (AEs).

-

Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

-

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in IPSS at Week 12 between each this compound dose group and the placebo group, with treatment as a factor and baseline IPSS as a covariate. Similar analyses will be performed for the secondary efficacy endpoints. Safety data will be summarized descriptively.

Conclusion

This compound is a promising novel LPA1 antagonist with a preclinical profile that supports its development for the treatment of BPH. Its targeted mechanism of action offers the potential for effective relief of LUTS without the cardiovascular side effects associated with current standard-of-care α1-adrenoceptor antagonists. The preclinical data demonstrate potent in vitro activity and sustained in vivo efficacy in relevant animal models. While clinical data are not yet available, a well-designed Phase II clinical trial, as outlined in this guide, would be the next logical step to evaluate the safety and efficacy of this compound in patients with BPH. Further investigation is warranted to determine the clinical utility of this novel therapeutic agent.

References

- 1. LPA1 receptor-mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling Pathway of Lysophosphatidic Acid-Induced Contraction in Feline Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing ONO-0300302 for the Elucidation of LPA1 Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of ONO-0300302, a potent and selective antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1). It serves as a resource for researchers utilizing this small molecule to investigate LPA1 signaling in various physiological and pathological contexts.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with LPA1 being a key mediator in numerous cellular processes. The LPA1 signaling pathway is implicated in a range of diseases, including fibrosis, cancer, and neuropathic pain.[1][2][3] this compound is a novel, orally active, and slow, tight-binding antagonist of the LPA1 receptor.[4][5][6][7] Its high affinity and prolonged duration of action, even with a moderate pharmacokinetic profile, make it an invaluable tool for studying the intricacies of LPA1 signaling.[4][5][6] This guide details the biochemical properties of this compound, experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Biochemical Profile and In Vivo Efficacy of this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The data presented below is a compilation from various sources to provide a comprehensive profile of the compound.

| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |

| IC50 (LPA1) | 0.086 µM (86 nM) | CHO cells expressing human LPA1 | Ca2+ mobilization assay | [8] |

| IC50 (LPA1) | 0.16 nM | CHO cells expressing LPA1 | Ca2+ mobilization assay (24h pre-incubation) | [4][9][10] |

| Ki (LPA1) | - | CHO cells expressing LPA1 | Radioligand binding assay with [3H]-ONO-0300302 | [4] |

| Kd (LPA1) | 0.34 nM | CHO cells expressing LPA1 | Radioligand binding assay with [3H]-ONO-0300302 (37°C, 2h) | [4][7] |

| Receptor | IC50 | Species | Assay Type | Reference |

| LPA1 | 0.086 µM | Human | Ca2+ mobilization | [8] |

| LPA2 | 11.5 µM | Human | Ca2+ mobilization | [8] |

| LPA3 | 2.8 µM | Human | Ca2+ mobilization | [8] |

| Species | Dose & Route | Parameter | Value | Model | Reference |

| Rat | 3 mg/kg, p.o. | Cmax | 233 ng/mL | - | [8] |

| Rat | 3 mg/kg, p.o. | t1/2 | 6.3 hours | - | [8] |

| Rat | 1 mg/kg, i.v. | CL | 20.5 mL/min/kg | - | [8] |

| Rat | 1 mg/kg, i.v. | t1/2 | 7 hours | - | [8] |

| Rat | 3 mg/kg, p.o. | Efficacy | Significant inhibition of LPA-induced IUP >12h | LPA-induced Intraurethral Pressure (IUP) | [4][5][6][9][10] |

| Dog | 1 mg/kg, p.o. | Efficacy | Significant inhibition of LPA-induced IUP >12h; 30% inhibition at 24h | LPA-induced Intraurethral Pressure (IUP) | [4][5][6][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are key experimental protocols derived from published studies.

This protocol is designed to determine the binding affinity (Ki and Kd) of this compound to the LPA1 receptor.

Materials:

-

Membrane fractions from CHO cells stably expressing the human LPA1 receptor.

-

[3H]-ONO-0300302 (tritiated this compound).

-

Unlabeled this compound or other LPA1 antagonists for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare membrane fractions from LPA1-expressing CHO cells.

-

In a 96-well plate, add a defined amount of membrane protein to the binding buffer.

-

For saturation binding assays, add increasing concentrations of [3H]-ONO-0300302. For competition assays, add a fixed concentration of [3H]-ONO-0300302 and increasing concentrations of unlabeled this compound.

-

Incubate the plate at 37°C for 2 hours to allow for binding to reach equilibrium.[4]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax for saturation assays, and Ki for competition assays.

This functional assay measures the ability of this compound to antagonize LPA-induced intracellular calcium release, a key downstream event of LPA1 activation.

Materials:

-

CHO cells stably expressing the human LPA1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LPA (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Plate LPA1-expressing CHO cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 10 minutes for standard antagonism, or 24 hours to assess slow, tight-binding effects).[4]

-

Stimulate the cells with a fixed concentration of LPA (typically the EC80).

-

Measure the fluorescence intensity before and after LPA addition using a fluorescence plate reader.

-

Calculate the inhibition of the LPA-induced calcium response by this compound and determine the IC50 value.

This in vivo model assesses the efficacy of this compound in a physiologically relevant system.

Animals:

-

Male Sprague-Dawley rats or beagle dogs.

Procedure:

-

Anesthetize the animals.

-

Insert a catheter into the urethra to measure intraurethral pressure (IUP).

-

Administer this compound orally (p.o.) or intravenously (i.v.) at the desired dose.

-

After a specified time (e.g., 1 hour post-dose), administer LPA to induce an increase in IUP.

-

Continuously monitor and record the IUP.

-

Calculate the percentage inhibition of the LPA-induced IUP increase by this compound. The dose that causes 50% inhibition is determined as the ID50.[4]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the LPA1 signaling pathway, a typical experimental workflow, and the role of this compound as a research tool.

Caption: LPA1 signaling cascade and point of inhibition by this compound.

Caption: Workflow for a radioligand binding assay using this compound.

Caption: Using this compound to probe the function of LPA1 signaling.

Conclusion

This compound is a highly effective and specific antagonist of the LPA1 receptor, characterized by its slow, tight-binding properties that confer a long duration of action in vivo. These attributes make it an exceptional chemical probe for dissecting the role of LPA1 in health and disease. This guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their studies of LPA1 signaling. The provided diagrams offer a clear visual framework for understanding the molecular pathways, experimental procedures, and the logical application of this potent antagonist.

References

- 1. tandfonline.com [tandfonline.com]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. | BioWorld [bioworld.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. amsbio.com [amsbio.com]

ONO-0300302: A Technical Guide to its Interaction with the Lysophosphatidic Acid Receptor 1 (LPA1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ONO-0300302, a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound is distinguished by its slow tight-binding kinetics, a characteristic that contributes to its prolonged in vivo efficacy. This document details the quantitative pharmacological data of this compound, the experimental methodologies used for its characterization, and the downstream signaling pathways of the LPA1 receptor that it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating LPA1 antagonism and its therapeutic potential, particularly in conditions such as benign prostatic hyperplasia (BPH).

Introduction to this compound and the LPA1 Receptor

This compound is a novel small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates downstream signaling cascades involved in cell proliferation, migration, and survival.[4] The LPA1 receptor is implicated in the pathophysiology of several diseases, including fibrosis, cancer, and benign prostatic hyperplasia (BPH).[2][3]

This compound was developed as a therapeutic candidate for BPH.[2][3] A key feature of this compound is its "slow tight binding" characteristic, which describes a time-dependent increase in its binding affinity to the LPA1 receptor.[1][2] This property is believed to be responsible for its sustained pharmacological effect in vivo, even with a moderate pharmacokinetic profile.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Species | Assay Conditions | Reference |

| IC50 | LPA1 | 0.086 µM | Human | Ca2+ mobilization | [1][5] |

| IC50 | LPA2 | 11.5 µM | Human | Ca2+ mobilization | [5] |

| IC50 | LPA3 | 2.8 µM | Human | Ca2+ mobilization | [5] |

| Kd | LPA1 | 0.34 nM | Rat | [3H]-ONO-0300302 binding | [1][2] |

| Ki | LPA1 | (Good correlation with in vivo ID50) | Rat | [3H]-ONO-0300302 binding | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Species | Model | Dose | Route | Effect | Duration | Reference |

| Rat | LPA-induced Intraurethral Pressure (IUP) | 3 mg/kg | p.o. | Significant inhibition | > 12 hours | [3][6] |

| Dog | LPA-induced Intraurethral Pressure (IUP) | 1 mg/kg | p.o. | Significant inhibition | > 12 hours | [3][6] |

LPA1 Receptor Signaling Pathways

The LPA1 receptor is a pleiotropic GPCR, coupling to multiple heterotrimeric G-proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate a diverse range of intracellular signaling events. This compound, as an antagonist, blocks these LPA-induced signaling cascades.

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gαi/o Signaling Pathway

Coupling of LPA1 to Gαi/o results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, such as the PI3K/Akt pathway.

Gα12/13 Signaling Pathway

The Gα12/13 pathway activation by LPA1 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, playing a key role in cell migration and contraction.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay with [3H]-ONO-0300302

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

-

Materials:

-

[3H]-ONO-0300302 (tritiated this compound)

-

Membrane fractions from CHO cells overexpressing the rat LPA1 receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Protocol:

-

Incubate the LPA1 receptor-expressing cell membranes with various concentrations of [3H]-ONO-0300302 in the binding buffer.

-

For competition binding assays, incubate the membranes with a fixed concentration of [3H]-ONO-0300302 and varying concentrations of unlabeled this compound or other test compounds.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-